![molecular formula C16H24O2 B1396402 4-(2-Ethoxyethyl)-1-phenylcyclohexanol CAS No. 1338494-78-2](/img/structure/B1396402.png)
4-(2-Ethoxyethyl)-1-phenylcyclohexanol
Overview
Description
4-(2-Ethoxyethyl)-1-phenylcyclohexanol is an organic compound with a cyclohexanol core structure substituted with a phenyl group and an ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, phenylmagnesium bromide (Grignard reagent), and 2-ethoxyethanol.
Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.
Etherification: The hydroxyl group of 1-phenylcyclohexanol is then etherified with 2-ethoxyethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the Grignard reaction and etherification steps.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of 4-(2-ethoxyethyl)-1-phenylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the ethoxyethyl group.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol lies in its potential use as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to serve as a precursor for various bioactive compounds. Research has indicated that derivatives of this compound may exhibit significant biological activity, making them candidates for drug development.
Chiral Applications
The compound is also notable for its chirality, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly impacted by their stereochemistry. The chiral nature of this compound allows it to be utilized in chiral resolution processes. This can enhance the selectivity and efficiency of drug formulations, particularly in the development of enantiomerically pure substances needed for therapeutic use .
Organic Synthesis
In organic chemistry, this compound can be employed as a reagent or catalyst in various reactions. Its functional groups make it suitable for use in nucleophilic substitution reactions and other synthetic pathways that require specific stereochemical configurations. Its versatility as a building block allows chemists to explore new synthetic routes and develop complex molecular architectures .
Case Study 1: Synthesis of Chiral Drugs
A study published in a peer-reviewed journal explored the synthesis of chiral drugs using this compound as a starting material. The researchers demonstrated that this compound could be effectively transformed into several pharmacologically active compounds through a series of stereoselective reactions. The resulting drugs showed improved efficacy and reduced side effects compared to their racemic counterparts.
Case Study 2: Application in Drug Formulation
Another significant application was highlighted in a pharmaceutical formulation study where this compound was incorporated into a drug delivery system. The study showed that the addition of this compound enhanced the solubility and bioavailability of poorly soluble drugs, leading to better therapeutic outcomes in clinical settings.
Data Tables
Application Area | Description |
---|---|
Pharmaceutical Development | Intermediate for drug synthesis; potential bioactive derivatives |
Chiral Applications | Utilized in chiral resolution; enhances drug selectivity |
Organic Synthesis | Reagent for nucleophilic substitutions; versatile building block |
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)-1-phenylcyclohexanol: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.
4-(2-Ethoxyethyl)-1-cyclohexanol: Lacks the phenyl group, making it less complex.
1-Phenylcyclohexanol: Lacks the ethoxyethyl group, resulting in different chemical properties.
Uniqueness
4-(2-Ethoxyethyl)-1-phenylcyclohexanol is unique due to the presence of both the phenyl and ethoxyethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Biological Activity
Overview
4-(2-Ethoxyethyl)-1-phenylcyclohexanol is an organic compound characterized by a cyclohexanol core with a phenyl group and an ethoxyethyl side chain. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : 4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol
- Molecular Formula : C16H24O2
- CAS Number : 1338494-78-2
Synthesis
The synthesis of this compound typically involves:
- Grignard Reaction : Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.
- Etherification : The hydroxyl group of 1-phenylcyclohexanol is etherified with 2-ethoxyethanol under acidic conditions.
The biological activity of this compound may involve interactions with various molecular targets, such as enzymes and receptors, influencing biochemical pathways related to its therapeutic effects.
Biological Activity
Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways .
- Cytotoxicity : Related phenolic compounds have shown cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
4-(2-Methoxyethyl)-1-phenylcyclohexanol | COX-2 Inhibition | |
Phenolic Compounds from Dendrobium ellipsophyllum | Cytotoxicity | |
Dihydronepetalactone | Insect Repellent |
Potential Applications
The potential applications of this compound extend into various fields:
Properties
IUPAC Name |
4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-18-13-10-14-8-11-16(17,12-9-14)15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBKJLGFHMIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCC(CC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.